molecular formula C17H21N3O4 B2879898 2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034314-55-9

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Cat. No. B2879898
CAS RN: 2034314-55-9
M. Wt: 331.372
InChI Key: OIUIAMGDNTZAFA-UHFFFAOYSA-N
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Description

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, also known as Mocetinostat, is a potent histone deacetylase (HDAC) inhibitor that has been widely studied for its potential therapeutic applications in various diseases. In

Mechanism of Action

Target of Action

Compounds with similar structures, such as aralkylamines , have been found to interact with a variety of receptors, indicating a potential for diverse biological activity.

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium . The downstream effects of this reaction would depend on the specific context in which it occurs.

Result of Action

Similar compounds have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of “2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate” would depend on its interaction with its targets.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions . Additionally, the stability of similar compounds, such as organoboranes, can be affected by air and moisture .

Advantages and Limitations for Lab Experiments

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate has several advantages for use in lab experiments, including its potency, selectivity, and availability. It is a well-characterized compound that has been extensively studied, making it a valuable tool for scientific research. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, including the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Further studies are also needed to better understand its mechanism of action and to optimize its dosing and delivery in clinical settings. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound may lead to the discovery of new treatments for a range of diseases.
Conclusion:
In conclusion, this compound is a potent HDAC inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to improve yield and purity, making it a valuable tool for scientific research. Its mechanism of action involves the inhibition of HDAC enzymes, leading to changes in gene expression that promote tumor suppression and reduce inflammation. While there are limitations to its use, such as potential toxicity and the need for careful dosing and monitoring, this compound remains a promising compound for future research.

Synthesis Methods

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate is synthesized through a multistep process that involves the reaction of furan-3-ylacetic acid with pyridine-3-carbaldehyde, followed by the reaction of the resulting intermediate with morpholine and isocyanate. The final product is obtained through crystallization and purification. The synthesis of this compound has been optimized to improve its yield and purity, making it a valuable tool for scientific research.

Scientific Research Applications

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the replication of viruses such as HIV and hepatitis B.

properties

IUPAC Name

2-morpholin-4-ylethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-17(24-8-4-20-2-6-22-7-3-20)19-11-14-9-16(12-18-10-14)15-1-5-23-13-15/h1,5,9-10,12-13H,2-4,6-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUIAMGDNTZAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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